molecular formula C16H16F3NO3S2 B2611703 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448028-50-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2611703
CAS No.: 1448028-50-9
M. Wt: 391.42
InChI Key: VUSYTZYDRBUFSS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound with a complex molecular structure. This compound features a benzenesulfonamide backbone with various substituents, including a hydroxy group, a methylthio group, and a trifluoromethyl group. These functional groups impart unique chemical properties and reactivity, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution. The hydroxy and methylthio groups can participate in nucleophilic substitution, while the trifluoromethyl group is known for its strong electron-withdrawing properties, influencing the reactivity of the entire molecule. Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use halogenated intermediates under mild conditions with catalysts like palladium or copper. Major Products: The primary products depend on the reaction conditions. Oxidation may yield sulfoxide or sulfone derivatives, while reduction might result in simplified hydroxy or thiol compounds.

Scientific Research Applications

This compound is widely researched due to its versatile applications: In Chemistry: It serves as a reagent in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals. In Biology: It has shown potential as a bioactive compound, influencing various biological pathways and possessing antimicrobial or antiproliferative properties. In Medicine: Preliminary studies suggest its utility in drug development, particularly for targeting diseases influenced by its unique functional groups. In Industry: Its stable structure and reactive sites make it valuable in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out among similar sulfonamide compounds due to its unique trifluoromethyl group, which confers exceptional stability and reactivity. Similar Compounds: Comparable compounds include other benzenesulfonamides and trifluoromethylated aromatics

In essence, this compound is a multifaceted compound with broad implications in scientific research and industrial applications. Its unique structure opens avenues for innovative uses and deeper understanding in various fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYTZYDRBUFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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